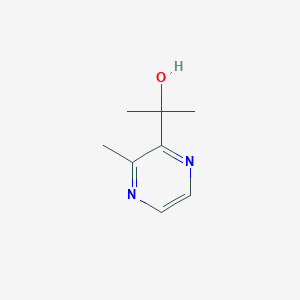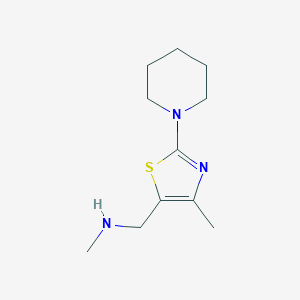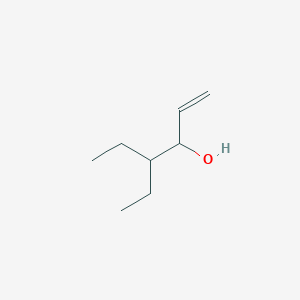
4-Ethylhex-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylhex-1-en-3-ol is an organic compound with the molecular formula C8H16O. It is a member of the class of compounds known as alkenols, which are alkenes substituted with a hydroxyl group. This compound is characterized by the presence of an ethyl group at the fourth carbon, a double bond between the first and second carbons, and a hydroxyl group at the third carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethylhex-1-en-3-ol can be synthesized through various methods. One common approach involves the selective hydrogenation of 4-ethylhex-1-yn-3-ol. This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), under mild conditions to achieve the desired alkenol product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to balance conversion rates and selectivity, often involving temperatures around 60°C and high substrate-to-catalyst ratios .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethylhex-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form 4-ethylhexan-3-ol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: 4-Ethylhex-1-en-3-one or 4-ethylhex-1-en-3-al.
Reduction: 4-Ethylhexan-3-ol.
Substitution: 4-Ethylhex-1-en-3-yl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
4-Ethylhex-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 4-Ethylhex-1-en-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond provides a site for addition reactions, allowing the compound to participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethylhex-1-yn-3-ol: Similar structure but with a triple bond instead of a double bond.
4-Ethylhexan-3-ol: Similar structure but with a saturated carbon chain.
4-Methylhex-1-en-3-ol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-Ethylhex-1-en-3-ol is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various industrial applications .
Eigenschaften
Molekularformel |
C8H16O |
|---|---|
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
4-ethylhex-1-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-4-7(5-2)8(9)6-3/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
PPKXILSKGNFPCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide](/img/structure/B13583846.png)
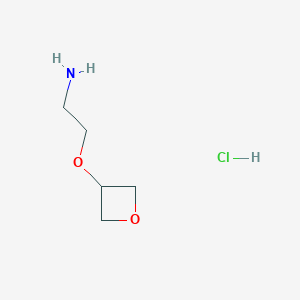
![N-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethyl]-3-[2-(2-hydroxyethoxy)ethoxy]propanamide](/img/structure/B13583856.png)
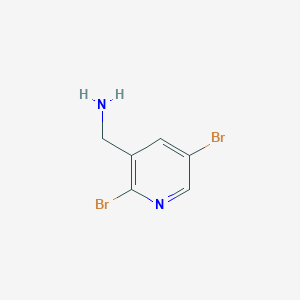
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid](/img/structure/B13583867.png)
![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)
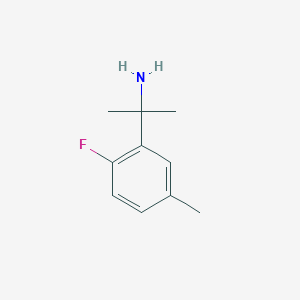

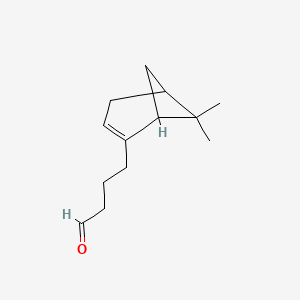
![3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)
